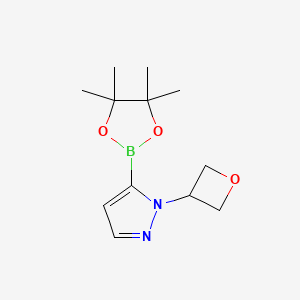
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Beschreibung
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane is a compound that can be associated with the family of dioxanes, which are cyclic acetals and can be used in various chemical syntheses. The presence of both chloro and fluoro substituents on the compound suggests that it may have unique reactivity and physical properties, making it potentially useful in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane has been reported, which shares a similar dioxane structure with the compound of interest . Additionally, the synthesis of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, a closely related dioxolane, has been achieved through regioselective lithiation reactions . These methods could potentially be adapted for the synthesis of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of dioxane derivatives can be complex, as evidenced by the crystal structure determination of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane . The molecular structure of the compound of interest would likely be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which could affect the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of dioxane derivatives can be quite varied. For example, 2-(3?-chloroalkoxy)-1,3,2-dioxaphosphepanes have been shown to undergo Arbuzov intramolecular rearrangement, leading to a mixture of products . The presence of the chloropropyl and fluorophenyl groups in the compound of interest could similarly influence its reactivity in substitution, elimination, or rearrangement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane would be expected to include a balance between hydrophilic and hydrophobic characteristics due to the presence of both polar (chloro and fluoro) groups and a nonpolar dioxane ring. The compound's boiling point, melting point, solubility, and stability would be influenced by these substituents. Analytical methods such as gas chromatography with flame ionization detection and mass spectrometric detection have been used to determine related compounds, suggesting that similar methods could be employed to analyze the physical and chemical properties of the compound of interest.
Eigenschaften
IUPAC Name |
2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO2/c14-8-1-7-13(16-9-2-10-17-13)11-3-5-12(15)6-4-11/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNZTXNPYLQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)(CCCCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607421 | |
| Record name | 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane | |
CAS RN |
4497-36-3 | |
| Record name | 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



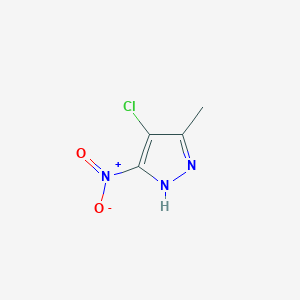
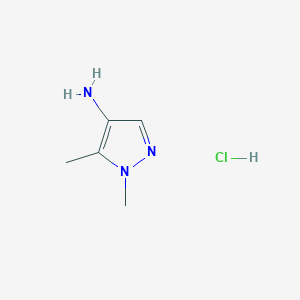

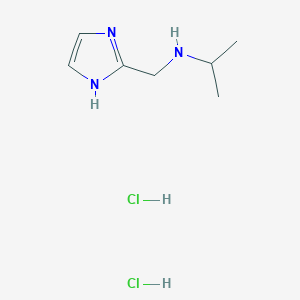
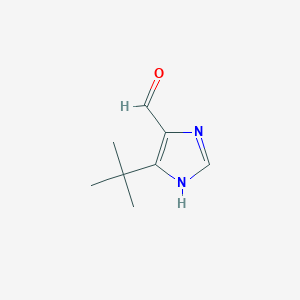
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

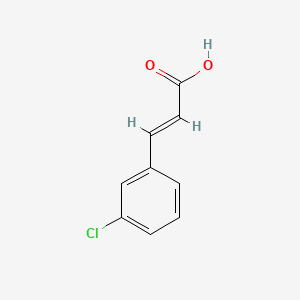
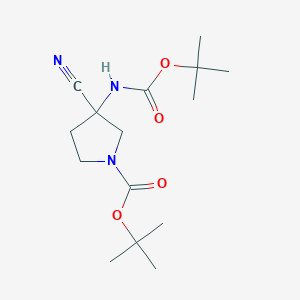
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
